molecular formula C18H17NO2 B4886320 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione

4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione

Cat. No. B4886320
M. Wt: 279.3 g/mol
InChI Key: VMTIXWPLQVGINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione, also known as DMIQ, is a chemical compound that belongs to the isoquinolinedione family. It is a derivative of isoquinoline and has a unique molecular structure that makes it a promising candidate for various scientific research applications.

Scientific Research Applications

Antioxidant Properties in Food Chemistry

4,4-Dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione: may have potential applications in food chemistry due to its structural similarity to compounds known for their antioxidant properties. Compounds like DDMP, which are formed in the Maillard reaction, contribute significantly to the antioxidant properties of food intermediates . The presence of hydroxyl groups and the enol structure in such molecules play a crucial role in their antioxidant activity, which can be crucial for preserving food quality and preventing spoilage.

Pharmaceutical Development

In the pharmaceutical industry, the antioxidant capabilities of compounds like 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione can be harnessed to develop new medications. Antioxidants are essential in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . Research into the compound’s reactivity with free radicals could lead to breakthroughs in drug design and therapy.

Materials Science

The structural features of 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione suggest potential applications in materials science. Its antioxidant properties could be beneficial in creating polymers with increased resistance to degradation by oxidation. This can extend the life of materials used in harsh environments or in applications where longevity and durability are critical .

Environmental Science

In environmental science, antioxidants play a role in reducing pollution and protecting ecosystems. The compound’s ability to scavenge free radicals can be applied to processes that aim to neutralize industrial pollutants and minimize oxidative damage to the environment .

Analytical Chemistry

The reactivity of 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione with various radicals can be utilized in analytical chemistry for the development of assays to measure oxidative stress markers. Such assays are valuable in both clinical diagnostics and research settings, providing insights into the oxidative status of biological systems .

Biochemistry

Finally, in the field of biochemistry, understanding the interaction of 4,4-dimethyl-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione with other molecules can shed light on cellular processes involving electron transfer and redox reactions. This knowledge can contribute to the broader understanding of metabolic pathways and the development of targeted therapies .

properties

IUPAC Name

4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTIXWPLQVGINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322263
Record name 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione

CAS RN

327091-15-6
Record name 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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